N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide
描述
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-11-3-5-14(7-12(11)2)27-18-15(9-24-27)20(29)26(10-23-18)25-19(28)13-4-6-16(21)17(22)8-13/h3-10H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZJRFTMOXWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its significant biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide is with a molecular weight of approximately 395.4 g/mol. The compound features a complex structure characterized by a fused pyrazolo[3,4-d]pyrimidine core and difluorobenzamide substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 899738-27-3 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant inhibitory effects on various kinases involved in cell proliferation and cancer progression. Notably, N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide has shown moderate inhibitory activity against Aurora kinases A and B. These kinases are crucial for cell cycle regulation and are often overexpressed in cancer cells .
Inhibition of Cyclin-Dependent Kinases (CDKs)
The compound has also demonstrated potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for the progression of the cell cycle. Studies have reported that it exhibits potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant growth inhibition .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide effectively inhibits tumor cell growth across multiple cancer cell lines. The National Cancer Institute's evaluation against 60 different cell lines revealed broad-spectrum anticancer activity with selectivity towards leukemia cells .
- Mechanistic Insights : Mechanistic studies indicate that the compound induces apoptosis in cancer cells by arresting the cell cycle at specific phases (G2/M phase), disrupting microtubule networks and altering cell morphology .
Comparative Analysis with Related Compounds
To better understand the biological activity of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | Chlorine substitution enhances reactivity | Anticancer | |
| N-(1-(2-methylphenyl)-5(6H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl) | Variation in phenyl substituents affects activity | Anti-inflammatory | |
| N-(1-(phenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | Simplified structure | Variable pharmacological profiles |
常见问题
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodology : Synthesis optimization involves precise control of reaction conditions:
- Temperature : Elevated temperatures (80–120°C) are often required for cyclization steps but must be balanced to avoid decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Triethylamine or DBU is critical for deprotonation during amide bond formation .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm). The 3,4-difluorophenyl group shows distinct splitting patterns due to fluorine coupling .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~505.2) and fragmentation patterns .
- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with analogs (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl substituents) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity and biological activity?
- Substituent analysis :
- 3,4-Difluorophenyl : Electron-withdrawing fluorine atoms increase electrophilicity of the benzamide moiety, enhancing interactions with kinase ATP-binding pockets .
- 3,4-Dimethylphenyl : Electron-donating methyl groups improve metabolic stability but may reduce solubility .
- Contradictions : Some studies report conflicting SAR data; e.g., fluorinated analogs show higher potency in kinase assays but lower bioavailability in pharmacokinetic studies .
Q. What strategies resolve contradictions in spectral data or biological assay results?
- Data validation :
- Reproduce synthesis and characterization under standardized conditions to rule out batch variability .
- Use computational modeling (e.g., DFT for NMR chemical shifts, molecular docking for activity discrepancies) .
- Case study : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time). Validate using orthogonal assays (e.g., apoptosis markers) .
Q. Can computational methods predict metabolic pathways or degradation products?
- In silico tools :
- ADMET predictors : Estimate metabolic sites (e.g., CYP450-mediated oxidation of the pyrimidine ring) .
- Degradation modeling : Simulate hydrolytic cleavage of the amide bond under acidic/alkaline conditions .
- Experimental validation : Compare with LC-MS/MS analysis of stability samples (e.g., forced degradation at 40°C/75% RH) .
Research Design & Mechanistic Studies
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Target identification :
- Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates .
- Kinase profiling : Compare inhibition profiles with known inhibitors (e.g., staurosporine for broad-spectrum kinases) .
Q. What synthetic modifications could improve selectivity for specific biological targets?
- Rational design :
- Introduce substituents at the pyrimidine C-6 position to sterically block off-target interactions .
- Replace 3,4-difluorophenyl with sulfonamide groups for enhanced hydrogen bonding with kinase hinge regions .
- Validation : Synthesize analogs and test in selectivity panels (e.g., Eurofins KinaseProfiler) .
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